molecular formula C16H11Br2N3O2 B229617 N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide

N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide

Cat. No. B229617
M. Wt: 437.08 g/mol
InChI Key: UACVMABRQRLWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide, also known as DBIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBIH is a synthetic derivative of indole-3-carboxylic acid, which is a naturally occurring compound found in plants. In

Mechanism of Action

The mechanism of action of N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide is not fully understood. However, studies have suggested that N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide inhibits the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are essential for cell growth and division. N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been shown to have both biochemical and physiological effects. Biochemically, N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide inhibits the activity of certain enzymes, as mentioned above. Physiologically, N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide in lab experiments is its potential anticancer activity. N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential use as a drug delivery system. N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide can be conjugated to other molecules, such as peptides or antibodies, to target specific cells or tissues. One limitation of using N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide in lab experiments is its limited solubility in aqueous solutions. N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide is soluble in organic solvents, such as DMSO, but its solubility in water is limited.

Future Directions

There are several future directions for the study of N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide. One direction is the development of N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide-based drug delivery systems for targeted drug delivery. N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide can be conjugated to various molecules, such as peptides or antibodies, to target specific cells or tissues. Another direction is the study of the mechanism of action of N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide. Further studies are needed to fully understand how N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Additionally, the development of more efficient synthesis methods for N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide is also an area of future research.

Synthesis Methods

The synthesis of N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide involves the reaction of 5,7-dibromo-2-oxoindole-3-carboxylic acid with 2-methylbenzohydrazide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The reaction proceeds via the formation of an amide bond between the carboxylic acid group of the indole derivative and the hydrazide group of the benzohydrazide derivative. The resulting N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been studied for its potential anticancer activity. Studies have shown that N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been used as a tool to study the mechanism of action of certain enzymes. In pharmacology, N'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide has been studied for its potential use as a drug delivery system.

properties

Molecular Formula

C16H11Br2N3O2

Molecular Weight

437.08 g/mol

IUPAC Name

N//'-(5,7-dibromo-2-oxoindol-3-yl)-2-methylbenzohydrazide

InChI

InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7H,1H3,(H,21,22)(H,19,20,23)

InChI Key

UACVMABRQRLWCN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=C(C3=NC2=O)Br)Br

SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=C(C3=NC2=O)Br)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=C(C3=NC2=O)Br)Br

Origin of Product

United States

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